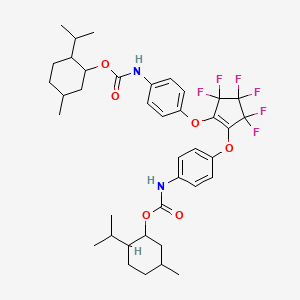
2-Bromo-4-(trifluoromethylthio)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(trifluoromethylthio)anisole (2-Br-4-TFA) is a compound of interest in the field of synthetic organic chemistry. It belongs to a family of compounds known as trifluoromethylthioanisoles, which are characterized by the presence of a trifluoromethylthio group attached to an anisole ring. 2-Br-4-TFA has been studied extensively due to its unique chemical properties, which make it a useful reagent in various synthetic reactions.
Wirkmechanismus
2-Bromo-4-(trifluoromethylthio)anisole is a reagent that acts as a nucleophile, meaning that it can react with electrophiles to form covalent bonds. It is able to do this because it contains a trifluoromethylthio group, which is electron-rich and can react with electron-deficient compounds. In addition, the trifluoromethylthio group is also able to form hydrogen bonds with other molecules, making it an effective catalyst for certain reactions.
Biochemical and Physiological Effects
2-Bromo-4-(trifluoromethylthio)anisole has been found to have a number of biochemical and physiological effects, including the inhibition of certain enzymes, the inhibition of certain metabolic pathways, and the modulation of gene expression. In particular, 2-Bromo-4-(trifluoromethylthio)anisole has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 2-Bromo-4-(trifluoromethylthio)anisole has been found to modulate the expression of certain genes, including those involved in the regulation of cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-4-(trifluoromethylthio)anisole is a useful reagent for laboratory experiments due to its ability to react with electrophiles and form covalent bonds. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Bromo-4-(trifluoromethylthio)anisole is a hazardous compound and should be handled with caution. In addition, it can be toxic if ingested and should be kept away from food and beverages.
Zukünftige Richtungen
The potential future directions for 2-Bromo-4-(trifluoromethylthio)anisole include its use in the development of new pharmaceuticals, the exploration of its potential as an enzyme inhibitor, and the investigation of its role in modulating gene expression. In addition, further research could be conducted on its potential applications in the synthesis of polymers and its ability to react with other compounds in solution. Finally, further research could be conducted on its potential toxicity and the mechanisms by which it is metabolized in the body.
Synthesemethoden
The synthesis of 2-Bromo-4-(trifluoromethylthio)anisole is typically accomplished by the reaction of 4-methylthiophenol with bromine in the presence of a base, such as triethylamine or pyridine. The reaction is carried out at room temperature and is typically complete within 30 minutes. The product is then isolated and purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(trifluoromethylthio)anisole has been used in various scientific research applications, including in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the synthesis of polymers. In particular, 2-Bromo-4-(trifluoromethylthio)anisole has been used in the synthesis of a variety of pharmaceuticals, including antimalarials, antifungals, and antibiotics.
Eigenschaften
IUPAC Name |
2-bromo-1-methoxy-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPWQSKWXBPJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethylthio)anisole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1,2-Bis[4-(cyclohexyloxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6311933.png)